molecular formula C7H7ClN2S B016342 (4-Chlorophenyl)thiourea CAS No. 3696-23-9

(4-Chlorophenyl)thiourea

Cat. No. B016342
CAS RN: 3696-23-9
M. Wt: 186.66 g/mol
InChI Key: XVEFWRUIYOXUGG-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)thiourea is a chemical compound synthesized and characterized through various spectroscopic techniques. It has been extensively studied for its crystal structure, molecular interactions, and potential applications in different fields.

Synthesis Analysis

The synthesis of 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea involves specific techniques such as IR, 1H and 13C NMR, mass spectroscopy, and elemental analysis, confirming its structure through single-crystal X-ray diffraction data (Saeed & Parvez, 2005).

Molecular Structure Analysis

The molecular structure of this compound has been determined through single-crystal X-ray diffraction, showcasing its crystallization in specific space groups and highlighting the presence of strong intramolecular hydrogen bonds, which play a crucial role in stabilizing its structure (Saeed & Parvez, 2005).

Chemical Reactions and Properties

This compound participates in various chemical reactions, demonstrating a range of activities. Its reactivity is influenced by its structural features, including the electron-donating and withdrawing properties of the substituents attached to the phenyl ring.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, have been characterized in detail. These properties are influenced by the compound's molecular geometry and the nature of its intermolecular interactions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are determined by the functional groups present in the this compound molecule. Studies have explored its potential as a ligand in coordination chemistry, highlighting its ability to form stable complexes with metals (Saeed & Parvez, 2005).

Scientific Research Applications

  • Non-Ionic Surfactant Properties : 1-(4-chlorophenyl)-3-dodecanoylthiourea (4CPDT) is a novel thiourea-based non-ionic surfactant. Its low solubility in water and moderate amphiphobic properties make it ideal for environmentally friendly cleaning and eco-applications (Ullah, Shah, Khan, Akhter, & Badshah, 2015).

  • Interactions with Serum Albumin : N-(p-chlorophenyl)-N'-(1-naphthyl) thiourea effectively quenches the intrinsic fluorescence of serum albumin. Hydrophobic interaction is the predominant force stabilizing this complex, highlighting its potential in biological studies (Cui, Wang, Cui, & Li, 2006).

  • Antimicrobial Properties : Derivatives like N-(3,4-dichlorophenyl)-N′-(2,3, and 4-methylbenzoyl)thiourea show promise as antimicrobial agents. Their unique synthesis and spectroscopic techniques contribute to their potential in this area (Yusof, Jusoh, Khairul, & Yamin, 2010).

  • Pharmaceutical Applications : 2-Arylamino-4-(4-Chlorophenyl) thiazole-5-acetic acids/esters demonstrate good anti-inflammatory and analgesic activities, suggesting their use in pharmaceuticals (Attimarad & Bagavant, 1999).

  • Urease Inhibitory Activity : 1-[(4'-chlorophenyl) carbonyl-4-(aryl) thiosemicarbazide derivatives exhibit excellent urease inhibitory activity. The positions on aryl rings are crucial for their potent activity (Ali et al., 2018).

  • Crystallographic Studies : Compounds like 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea crystallize in specific space groups, which is significant in the field of crystallography (Saeed & Parvez, 2005).

  • Antibacterial and Antioxidant Potential : Certain thiourea derivatives exhibit significant antibacterial and antioxidant potential. For instance, compound 4 shows high activity against selected bacterial strains and is non-toxic to mice (Naz et al., 2020).

  • Environmental Applications : The novel thiourea-modified magnetic ion-imprinted chitosan/TiO2 composite is effective in the simultaneous removal of cadmium and 2,4-dichlorophenol, showcasing its environmental remediation potential (Chen et al., 2012).

properties

IUPAC Name

(4-chlorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEFWRUIYOXUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190455
Record name Thourea, (4-chlorophenyl)- (9CI)
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Molecular Weight

186.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3696-23-9
Record name N-(4-Chlorophenyl)thiourea
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Record name Urea, 1-(p-chlorophenyl)-2-thio-
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Record name (4-Chlorophenyl)thiourea
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Record name Thourea, (4-chlorophenyl)- (9CI)
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Record name 4-chlorophenyl-2-thiourea
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Synthesis routes and methods

Procedure details

A stirred solution of 4-chlorophenyl isothiocyanate (10.0 g, 0.077 mol) in 100 ml ether was saturated with ammonia gas for five minutes. The reaction mixture was then stirred for 18 hr. The white solid which precipitated was collected by filtration and yielded 6.3 g of N-(4-chlorophenyl)thiourea, M.P. 147-148° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: (4-Chlorophenyl)thiourea (C7H7ClN2S) has a molecular weight of 186.66 g/mol. [] Spectroscopic data, including FT-IR, 1H NMR, and 13C NMR, confirms its structure. [] These techniques provide insights into the functional groups and connectivity within the molecule.

A: Research indicates that this compound quenches the intrinsic fluorescence of HSA through a static quenching mechanism. [] This interaction primarily involves hydrophobic forces, as evidenced by thermodynamic parameters like enthalpy change (ΔH) and entropy change (ΔS). []

A: Yes, a synchronous fluorescence technique utilizing this compound has been developed for HSA determination. This method has proven successful in detecting HSA in human serum samples. []

A: Yes, several crystal structures of this compound derivatives have been reported. For example, the crystal structure of N,N′-bisthis compound N,N-dimethylformamide reveals classical N–H⋯O hydrogen bonding interactions. [] Additionally, the structure of 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea has been determined, providing insights into its solid-state arrangement. []

A: Research suggests that structural modifications to this compound can significantly impact its biological activity. For instance, introducing specific substituents, like a (3-trifluoromethyl-4-chlorophenyl)thiourea moiety, led to the development of a potent thymidine monophosphate kinase (TMPK) inhibitor. [] This emphasizes the importance of structure-activity relationship (SAR) studies for optimizing desired biological effects.

A: Derivatives of this compound, particularly those containing chlorosubstituents, exhibit notable antifungal activity against Alternaria alternata and Curvularia lunata. [] This finding highlights the potential of this compound class as antifungal agents.

A: Several this compound derivatives demonstrate insecticidal and larvicidal properties. Notably, N1-[4-(4-nitrophenylthio)phenyl]-N3-(4-chlorobenzoyl) thiourea exhibits potent activity against cockroaches (Periplanata americana) and mosquito larvae (Culex pipiens fatigans). []

A: Yes, researchers have investigated the cytotoxicity of this compound derivatives using QSAR (Quantitative Structure-Activity Relationship) studies. [, ] This approach helps in understanding the relationship between the compound's structure and its cytotoxic effects.

A: Studies on N-2-(picolyl)-N′-4-chlorophenylthioureas encompass spectral and thermal characterization. [] This information is valuable for understanding the compound's behavior under different temperature conditions, which is crucial for various applications.

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